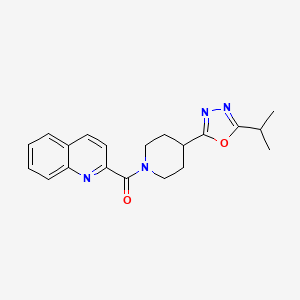
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone” is a chemical compound . The compound has an empirical formula of C10H17N3O .
Molecular Structure Analysis
The molecular structure of this compound includes an isopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring . The quinolin-2-yl group is attached to the piperidine ring via a methanone linker.Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Applications De Recherche Scientifique
Antibacterial Activity
- Compounds with a structure incorporating elements similar to (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone have demonstrated potent antibacterial activity. These include thiazolopyrazine-incorporated tetracyclic quinolones showing effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).
Antimicrobial and Antiviral Drug Synthesis
- The compound and its variants are used in the synthesis of potential antimicrobial and antiviral drugs. Their molecular and crystal structures have been analyzed for predicting biological activity through molecular docking (Vaksler et al., 2023).
Anti-tumor Activities
- Certain derivatives show promising anti-tumor activities. For instance, novel quinazoline derivatives based on HER_2 receptors have been synthesized, displaying significant in vitro antitumor activities against various cancer cell lines (Cai Zhi-qian, 2015).
Synthesis of Bioactive Derivatives
- Research includes the synthesis and characterization of bioactive derivatives of 1,3,4-oxadiazole, derived from compounds like ciprofloxacin. These derivatives have shown enhanced antibacterial activity compared to standard drugs (Singhai & Gupta, 2019).
Structural Analysis and Biological Evaluation
- The compound's derivatives have been structurally analyzed and evaluated for biological activities like butyrylcholinesterase inhibition, providing insights into ligand-protein interactions (Khalid et al., 2016).
Metabolism Studies
- Metabolism studies of related compounds in various species like monkeys and rats have helped understand the biotransformation processes, including oxidation and conjugation reactions (Johnson et al., 2008).
Coordination Polymers and Magnetic Properties
- The compound's derivatives have been used in constructing coordination polymers with varying dimensionalities, impacting magnetic properties (Wu et al., 2017).
Propriétés
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)18-22-23-19(26-18)15-9-11-24(12-10-15)20(25)17-8-7-14-5-3-4-6-16(14)21-17/h3-8,13,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRJKVCONTRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

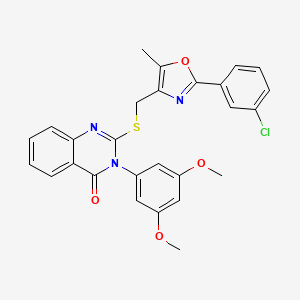
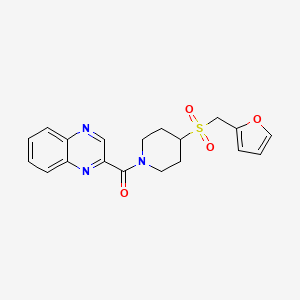
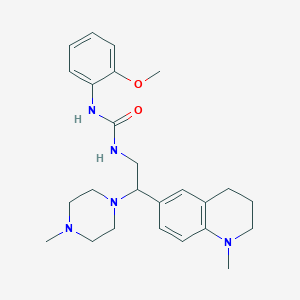
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576074.png)
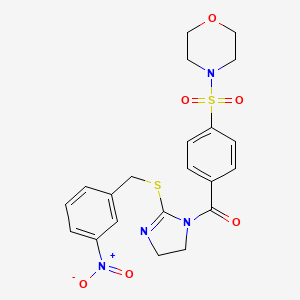
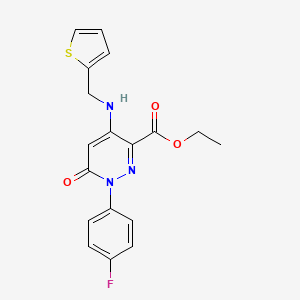
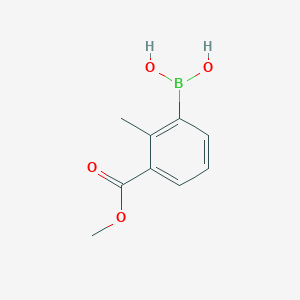
![1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576079.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2576081.png)
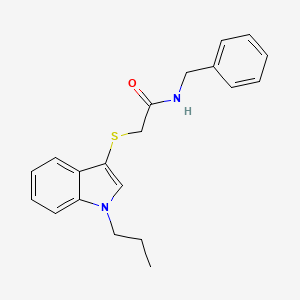

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)

